9-(pyridin-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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Overview
Description
9-(pyridin-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a heterocyclic compound that features a xanthene core fused with a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 9-(pyridin-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-acetylpyridine with appropriate aldehydes under acidic or basic conditions to form the intermediate chalcone, which is then cyclized to form the xanthene core . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
9-(pyridin-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to reduce carbonyl groups to alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Industry: Used in the development of materials with specific optical or electronic properties.
Mechanism of Action
The biological activity of 9-(pyridin-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is often attributed to its ability to interact with specific molecular targets. For example, it may inhibit enzymes involved in oxidative stress pathways or modulate signaling pathways related to inflammation and cell proliferation . The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 9-(pyridin-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione include other xanthene derivatives and pyridine-containing heterocycles. These compounds often share similar biological activities but may differ in their potency, selectivity, and pharmacokinetic properties. Examples include:
1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one: Known for its anti-inflammatory and antioxidant activities.
N-(pyridin-2-yl)amides: Used in medicinal chemistry for their varied therapeutic applications.
By comparing these compounds, researchers can identify unique features of this compound that may make it more suitable for specific applications.
Properties
IUPAC Name |
9-pyridin-3-yl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-12-5-1-7-14-17(12)16(11-4-3-9-19-10-11)18-13(21)6-2-8-15(18)22-14/h3-4,9-10,16H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBWHTMLGCCFCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CN=CC=C4)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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